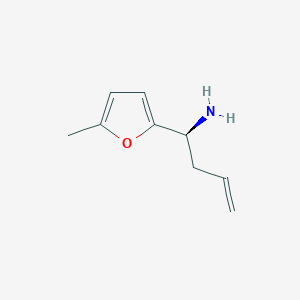

(1S)-1-(5-Methyl(2-furyl))but-3-enylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)but-3-en-1-amine |

InChI |

InChI=1S/C9H13NO/c1-3-4-8(10)9-6-5-7(2)11-9/h3,5-6,8H,1,4,10H2,2H3/t8-/m0/s1 |

InChI Key |

DLPUQXNOWOJOBH-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](CC=C)N |

Canonical SMILES |

CC1=CC=C(O1)C(CC=C)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1s 1 5 Methyl 2 Furyl but 3 Enylamine

Transformations Involving the Allylic Amine Moiety

The allylic amine portion of the molecule is a key site for various synthetic manipulations, including functionalization of the double bond and reactions at the amine group.

Regioselective and Stereoselective Functionalization of the Allylic System

The allylic system is amenable to a variety of addition and substitution reactions. The regioselectivity and stereoselectivity of these transformations are influenced by the nature of the reagents and reaction conditions. For instance, reactions such as hydroboration-oxidation or epoxidation can be directed to either the more or less substituted end of the double bond, depending on the steric bulk of the reagents. The inherent chirality of the starting material can also influence the stereochemical outcome of these reactions, often leading to the formation of diastereomeric products.

Recent advancements have demonstrated highly regioselective methods for the functionalization of allenes, which share some reactivity patterns with allylic systems. nih.gov For example, I(I)/I(III) catalysis has been used for the regioselective fluorination of unactivated allenes to produce propargylic fluorides with high preference for the branched product. nih.gov This type of catalytic approach could potentially be adapted for the functionalization of the allylic system in (1S)-1-(5-Methyl(2-furyl))but-3-enylamine.

Isomerization and Rearrangement Reactions (e.g., Allylic Isomerization)

The allylic double bond in this compound can undergo isomerization to form a more stable, conjugated system. This can be achieved under various catalytic conditions, including the use of transition metals or strong bases. Such isomerizations can be a crucial step in multi-step synthetic sequences, allowing for the introduction of new reactivity patterns.

For example, gold(III)-catalyzed reactions of related propargyl amines have been shown to proceed through propargylic substitution followed by cycloisomerization to yield polysubstituted furans. mdpi.com While this involves an alkyne rather than an alkene, the principles of metal-catalyzed isomerization and rearrangement are relevant. The stability of cationic intermediates plays a significant role in these transformations. mdpi.com

Intermolecular and Intramolecular Nucleophilic Additions

The amine group can act as a nucleophile in both intermolecular and intramolecular reactions. Intermolecularly, it can react with a variety of electrophiles, such as alkyl halides and acylating agents, to form more complex amines, amides, and sulfonamides.

Intramolecularly, the amine can participate in cyclization reactions. For instance, if the butenyl chain is appropriately functionalized with an electrophilic center, the amine can add to it, leading to the formation of nitrogen-containing heterocyclic rings. The regioselectivity of such cyclizations is often governed by Baldwin's rules. Strategies for one-step cyclization and aromatization have been developed for the synthesis of complex nitrogen-containing frameworks. nih.gov

Reactions of the 5-Methylfuran Ring System

The 5-methylfuran ring is an electron-rich aromatic system that exhibits characteristic reactivity towards both electrophiles and nucleophiles, and can also undergo ring-opening reactions.

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring

The furan ring is highly susceptible to electrophilic aromatic substitution, with a reactivity greater than that of benzene (B151609). numberanalytics.comucalgary.ca This is due to the electron-donating nature of the oxygen atom, which enriches the electron density of the ring. ucalgary.ca Electrophilic attack preferentially occurs at the C2 and C5 positions, as the intermediate carbocation is better stabilized by resonance. quora.com In the case of this compound, the C5 position is already substituted with a methyl group, directing electrophilic attack to the C2 position. Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. uomustansiriyah.edu.iqyoutube.com

While less common than electrophilic substitution, furan rings can undergo nucleophilic attack under specific conditions, particularly if the ring is activated by electron-withdrawing groups.

Ring-Opening Reactions and Subsequent Transformations

The furan ring can be opened under various conditions, such as treatment with strong acids or oxidizing agents, or through metal-catalyzed processes. nih.govnih.govrsc.org These ring-opening reactions are valuable synthetic tools as they can lead to the formation of acyclic compounds with diverse functionalities.

For example, the Piancatelli rearrangement is a well-known acid-catalyzed reaction where furfuryl alcohols are converted into cyclopentenone derivatives. mdpi.com While the starting material in this case is not a furfuryl alcohol, related acid-catalyzed ring-opening and rearrangement pathways could be envisioned for this compound, potentially leading to interesting and complex molecular architectures. The presence of both hydrogenation and acid active centers is often necessary for these transformations. mdpi.com

Cycloaddition Reactions Involving the Furan Diene

The furan moiety within this compound is an electron-rich diene, poised to participate in cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgquora.com Furan's aromaticity makes it less reactive than a typical acyclic diene, but it readily engages with electron-deficient dienophiles to form 7-oxabicyclo[2.2.1]heptane derivatives. acs.orgquora.commdpi.org The presence of substituents on the furan ring significantly modulates its reactivity. rsc.org

The Diels-Alder reactions of furans are often reversible, and the stereochemical outcome (endo vs. exo) is subject to kinetic and thermodynamic control. acs.orgnih.gov Kinetically, the endo adduct is often favored, but the thermodynamically more stable exo product can predominate under prolonged reaction times or at higher temperatures. acs.orgnih.gov For the title compound, intermolecular cycloaddition with a strong dienophile like maleic anhydride (B1165640) would be expected to yield an oxabicyclic adduct.

Furthermore, the but-3-enyl portion of the side chain introduces the possibility of an intramolecular Diels-Alder (IMDAF) reaction. The terminal double bond can act as a dienophile, potentially cyclizing with the furan diene. However, the formation of the resulting fused ring system would depend on the conformational flexibility of the four-carbon tether and the activation energy required to achieve the necessary transition state geometry. Computational studies on similar systems suggest that the presence and nature of atoms in the tether are crucial for the reaction to proceed. researchgate.net

| Reaction Type | Reactant | Expected Product | Key Influencing Factors |

|---|---|---|---|

| Intermolecular Diels-Alder | Electron-deficient dienophile (e.g., Maleic Anhydride) | 7-oxabicyclo[2.2.1]heptane derivative | Reactivity of dienophile; Reaction temperature and time (endo/exo selectivity) acs.orgnih.gov |

| Intramolecular Diels-Alder (IMDAF) | (Internal reaction) | Fused polycyclic system | Conformation of the butenylamine tether; Activation energy of the transition state researchgate.net |

Interplay of Furan and Amine Functionalities in Reactivity

The coexistence of the furan ring and the primary amine in a single molecule creates a rich chemical landscape where the two functional groups can influence each other's reactivity through electronic effects and by enabling directed or intramolecular reactions.

Electronic Effects and Resonance Contributions to Reactivity

The reactivity of the furan ring is heavily influenced by resonance. The oxygen heteroatom possesses lone pairs of electrons, one of which is delocalized into the ring, creating an electron-rich aromatic system with 6 π-electrons. quora.comreddit.com This electron donation increases the nucleophilicity of the ring carbons, particularly at the C2 and C5 positions, making them susceptible to electrophilic attack. quora.comnumberanalytics.com

The resonance structures for furan illustrate the charge distribution:

Structure I: The neutral, aromatic form.

Structures II-V: Charge-separated resonance contributors showing negative charge accumulation on the ring carbons (C2, C3, C4, C5) and a positive charge on the oxygen atom. youtube.com

Directed Reactions and Intramolecular Cyclization Pathways

The primary amine in the side chain is a Lewis basic site that can direct chemical reactions. One prominent example is directed ortho-metalation (DoM). baranlab.org In this type of reaction, the amine can coordinate to a strong base like an organolithium reagent, directing deprotonation to the nearest acidic proton. In this molecule, the most acidic proton on the furan ring is at the C3 position. Metalation at this site would generate a nucleophilic center that can react with various electrophiles, allowing for regioselective functionalization of the furan ring.

Furthermore, the dual presence of the nucleophilic amine and the furan ring, along with the terminal alkene, opens up several pathways for intramolecular cyclization. Under acidic conditions, the furan ring could be protonated or activated by a Lewis acid, initiating a cascade reaction. For instance, an intramolecular Prins-type cyclization could occur where the alkene attacks an activated intermediate, or a Friedel-Crafts-type alkylation could take place. beilstein-journals.org Another possibility involves the reaction of the amine with an oxidized form of the furan ring. Inspired by biological pathways, the furan can be oxidized to a reactive dialdehyde (B1249045) intermediate, which can then be trapped by the proximate amine and another nucleophile (if present) to form new heterocyclic structures like pyrroles. researchgate.net Such transformations showcase the potential for complex molecular architectures to be assembled from this single precursor through carefully chosen reaction conditions. researchgate.netnih.gov

| Reaction Type | Key Functional Group | Potential Outcome | Mechanism/Conditions |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | Amine | C3-Functionalized furan | Coordination of organolithium reagent to the amine, followed by deprotonation at C3 baranlab.org |

| Intramolecular Friedel-Crafts/Prins-type Reaction | Amine, Alkene, Furan | Fused or bridged polycyclic systems | Acid catalysis (Lewis or Brønsted) to activate furan or alkene for cyclization beilstein-journals.org |

| Oxidative Cyclization | Amine, Furan | Pyrrole formation | Oxidation of furan to a dialdehyde intermediate, followed by intramolecular condensation with the amine researchgate.net |

Computational and Theoretical Investigations of 1s 1 5 Methyl 2 Furyl but 3 Enylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the electronic level. These methods can predict a wide range of properties, from the most stable three-dimensional arrangement of atoms to the intricate details of reaction pathways.

Density Functional Theory (DFT) Studies for Molecular Conformations and Electronic Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, particularly for organic molecules. globalresearchonline.net For a molecule like (1S)-1-(5-Methyl(2-furyl))but-3-enylamine, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G*, can be employed to determine its preferred three-dimensional structures (conformations). olemiss.edunih.gov By systematically rotating the rotatable bonds—specifically the C-C bond between the chiral center and the furan (B31954) ring, and the C-C bonds of the butenyl chain—a potential energy surface can be mapped out to identify the global minimum and other low-energy conformers.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Electronic Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Relates to the molecule's kinetic stability and reactivity. |

| Dipole Moment | 1.8 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. For this compound, several reaction types are of interest, including N-alkylation, acylation, and reactions involving the butenyl group such as hydroboration-oxidation or epoxidation. Computational methods can be used to model the entire course of these reactions, from reactants to products, through the high-energy transition state. rsc.org

By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed. For instance, in an N-acylation reaction with acetyl chloride, DFT calculations could compare the energy profiles for the reaction occurring from different initial conformations of the amine to understand if conformational control plays a role in the reaction rate. Furthermore, competing reaction pathways can be evaluated to predict the major product. For example, in a reaction with an electrophile, will it preferentially attack the nitrogen atom or the furan ring? DFT can answer this by comparing the activation energies for both pathways.

Table 2: Hypothetical Energy Barriers for Selected Reactions of this compound

| Reaction Type | Proposed Reagent | Hypothetical Activation Energy (kcal/mol) | Predicted Outcome |

| N-Acylation | Acetyl Chloride | 12 | Favorable reaction leading to the corresponding amide. |

| Furan Ring Electrophilic Substitution | Nitronium ion | 18 | Higher energy barrier suggests this is less favorable than N-acylation. |

| Butenyl Group Epoxidation | m-CPBA | 15 | A viable reaction pathway leading to the epoxide. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations for each reaction.

Mechanistic Modeling and Energy Landscape Analysis

Building upon the foundational data from quantum chemical calculations, mechanistic modeling aims to construct a comprehensive picture of a chemical transformation. This involves not just identifying the lowest energy path but understanding the entire energy landscape, including all possible intermediates and transition states.

Unraveling Reaction Mechanisms and Rate-Determining Steps

For complex, multi-step reactions, computational modeling can be invaluable in elucidating the precise sequence of events. nih.gov Consider a potential intramolecular cyclization of this compound, where the amine group attacks the butenyl double bond. Computational analysis could reveal whether this proceeds through a concerted or stepwise mechanism. In a stepwise mechanism, the formation of a zwitterionic intermediate could be identified. nih.gov

By calculating the energies of all intermediates and transition states along the reaction coordinate, the rate-determining step—the step with the highest energy barrier—can be identified. nih.govrsc.org This knowledge is crucial for optimizing reaction conditions. For example, if the rate-determining step involves a charge separation, a more polar solvent might be predicted to accelerate the reaction.

Stereochemical Predictions and Explanation of Enantioselectivity

A key feature of this compound is its chirality. Computational methods can be used to predict and explain the stereochemical outcome of reactions involving this chiral center. whiterose.ac.uk For example, in a reaction where a new stereocenter is formed, such as the epoxidation of the butenyl group, DFT calculations can be used to model the transition states leading to the different diastereomeric products. By comparing the energies of these diastereomeric transition states, the major product can be predicted.

The origin of enantioselectivity in asymmetric catalysis can also be investigated. acs.org If this compound is used as a chiral ligand in a metal-catalyzed reaction, computational modeling can help to understand how the ligand transfers its chirality to the product. By building a model of the metal-ligand-substrate complex, the interactions that favor the formation of one enantiomer over the other can be identified. These might include steric hindrance that blocks one face of the substrate from reacting, or specific non-covalent interactions like hydrogen bonds that stabilize one transition state. acs.org

Conformational Analysis and Intramolecular Interactions

The flexibility of the butenyl chain allows for a number of possible conformations. Computational studies can identify the most stable arrangements, which are likely to be those that minimize steric clashes. Furthermore, the potential for intramolecular interactions can be explored. For example, a weak intramolecular hydrogen bond between the amine N-H and the oxygen atom of the furan ring might exist in certain conformations. nih.gov While likely to be weak, such an interaction could influence the relative energies of different conformers and potentially impact the molecule's reactivity by altering the electron density at the nitrogen and oxygen atoms. The analysis of these non-covalent interactions can be performed using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

Computational Design Principles for Catalysts and Substrates

The asymmetric synthesis of this compound, a chiral allylic amine, presents a significant challenge that can be effectively addressed through computational design. The primary goal is to create a catalytic system that not only facilitates the formation of the carbon-nitrogen bond but also precisely controls the stereochemistry at the newly formed chiral center. The principles for designing such catalysts and understanding substrate reactivity are rooted in the detailed analysis of transition state (TS) structures and the non-covalent interactions that stabilize them. nih.gov

A prevalent method for synthesizing chiral allylic amines is the palladium-catalyzed asymmetric allylic amination (AAA). frontiersin.org Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. nih.govfrontiersin.org The design principles derived from these studies can be applied to the specific synthesis of this compound.

Catalyst Design:

The catalyst in an asymmetric reaction is typically a complex formed between a transition metal and a chiral ligand. For allylic aminations, palladium is a commonly used metal. frontiersin.org The design process focuses on the chiral ligand, which creates a chiral environment around the metal center, influencing how the substrate and nucleophile approach and react.

Ligand Backbone and Chirality: The ligand's structure is paramount. Chiral biaryl phosphine (B1218219) ligands, such as (S)-BINAP, or phosphoramidite (B1245037) ligands are often employed. nih.gov Computational models are used to design and evaluate new ligands by modifying the ligand backbone to tune its steric and electronic properties. For the synthesis of this compound, a ligand must be chosen that favors the formation of the (S)-enantiomer. DFT calculations can predict the energy difference between the transition states leading to the (R) and (S) products. A larger energy difference correlates with higher enantioselectivity.

Non-Covalent Interactions: The stereochemical outcome is often governed by subtle non-covalent interactions, such as hydrogen bonds, steric repulsion, and π-π stacking, between the ligand, the substrate, and the nucleophile in the transition state. nih.gov Computational models can map these interactions and quantify their energetic contributions. For a substrate containing a furan ring, like in the target molecule, potential π-π stacking interactions between the furan moiety and an aromatic part of the chiral ligand could be a key design element to exploit for enhanced stereocontrol.

Electronic Effects: The electronic properties of the ligand influence the reactivity of the metal center. nih.gov Electron-donating or electron-withdrawing groups on the ligand can affect the rate of the reaction and the stability of intermediates. Charge decomposition analysis in computational models can help in understanding these electronic effects and in designing ligands with optimal electronic characteristics. nih.gov

Substrate Considerations:

The structure of the substrate, in this case, a precursor to this compound, also plays a crucial role. The precursor would likely be a molecule containing the 5-methyl-2-vinylfuran core with a suitable leaving group on the allylic position.

Nature of the Leaving Group: The choice of the leaving group (e.g., acetate (B1210297), carbonate, phosphate) affects the initial oxidative addition step in a palladium-catalyzed cycle. Computational studies can model this step to determine the activation energy barriers for different leaving groups, helping to select the most efficient one.

Steric and Electronic Properties of the Substrate: The steric bulk and electronic nature of the 5-methylfuran group can influence how the substrate fits into the chiral pocket of the catalyst. DFT calculations can model the docking of the substrate onto the catalyst and identify any potential steric clashes or favorable interactions that might affect stereoselectivity. frontiersin.org

Illustrative Computational Data:

To demonstrate the application of these principles, one could perform computational experiments to screen different catalysts for the synthesis of the target molecule. The results would typically be presented in a data table. Although specific experimental data for this compound is not publicly available in the searched literature, a hypothetical data table based on common findings in computational studies of asymmetric allylic amination is presented below. This table illustrates how computational results guide catalyst selection.

| Catalyst (Pd(0) + Ligand) | Modeled Ligand | Calculated ΔG‡ (S-TS) (kcal/mol) | Calculated ΔG‡ (R-TS) (kcal/mol) | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) (S) |

| Cat-1 | (S)-BINAP | 15.2 | 16.8 | 1.6 | 93 |

| Cat-2 | (S)-Tol-BINAP | 14.8 | 16.9 | 2.1 | 98 |

| Cat-3 | (S)-Phos-L1* | 16.0 | 16.5 | 0.5 | 40 |

| Cat-4 | (R)-BINAP | 16.9 | 15.1 | -1.8 | 95 (R) |

Fictional ligand for illustrative purposes.

ΔG‡ represents the Gibbs free energy of activation for the transition state.

ΔΔG‡ = ΔG‡ (R-TS) - ΔG‡ (S-TS). A positive value indicates the (S) enantiomer is favored.

ee (%) is the predicted enantiomeric excess.

From this hypothetical data, one would conclude that Cat-2 , the palladium complex with the (S)-Tol-BINAP ligand, is the most promising candidate as it shows the lowest activation energy for the desired (S)-product and the largest energy difference between the two transition states, leading to the highest predicted enantiomeric excess. The use of (R)-BINAP (Cat-4) is predicted to favor the formation of the undesired (R)-enantiomer.

Applications in Advanced Organic Synthesis and Building Block Utility

As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The utility of chiral amines as ligands for metal-catalyzed asymmetric reactions or as chiral auxiliaries to direct the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. nih.gov The (1S)-1-(5-Methyl(2-furyl))but-3-enylamine molecule possesses the requisite structural elements for such applications. The primary amine can coordinate to a metal center or be converted into a more complex ligand, while the adjacent stereocenter can effectively bias the coordination sphere, thereby inducing enantioselectivity in a catalytic transformation.

While specific literature detailing the application of this compound as a ligand or auxiliary is not extensively documented, its potential can be inferred from its structural features. Chiral amines are frequently employed in a variety of metal-catalyzed processes. The furan (B31954) ring and the butenyl side chain could further modulate the steric and electronic properties of a derived ligand, potentially influencing both reactivity and selectivity.

Table 1: Potential Asymmetric Reactions Employing Chiral Amine-Derived Ligands

| Reaction Type | Metal Catalyst (Typical) | Role of Chiral Amine Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Induces enantioselectivity in the reduction of prochiral olefins or ketones. |

| Asymmetric Allylic Alkylation | Palladium, Iridium | Controls the stereochemistry of nucleophilic attack on a π-allyl metal complex. |

| Asymmetric C-H Activation | Palladium, Rhodium | Directs and stereochemically controls the functionalization of a C-H bond. |

Precursors for the Synthesis of Complex Chiral Molecular Architectures

The compound's structure is primed for intramolecular reactions to construct complex chiral molecules, particularly nitrogen-containing heterocycles that are prevalent motifs in pharmaceuticals and natural products. nih.govnih.govrsc.org

The but-3-enylamine framework is a classic precursor for the synthesis of saturated nitrogen heterocycles. mdpi.comnih.gov The terminal alkene and the primary amine can engage in cyclization reactions through various mechanisms, with the existing stereocenter at C-1 providing a powerful tool for controlling the stereochemistry of the newly formed ring.

Pyrrolidines: Substituted pyrrolidines can be accessed via several potential routes. nih.govorganic-chemistry.org For instance, an intramolecular aminomercuration or hydroamination could forge the five-membered ring. Alternatively, oxidative cleavage of the alkene to an aldehyde, followed by reductive amination, would yield a pyrrolidine (B122466) ring. Ring-closing metathesis (RCM) of a suitably N-allylated derivative, followed by reduction, offers another powerful strategy for constructing the pyrrolidine scaffold. nih.gov The reaction of donor-acceptor cyclopropanes with amines, including those with furan substituents, is another established method for pyrrolidone synthesis. mdpi.com

Piperidines: While the four-carbon chain naturally lends itself to five-membered ring formation, piperidine (B6355638) synthesis is also feasible. nih.gov Strategies could involve homologation of the terminal olefin by one carbon prior to cyclization. Alternatively, transition metal-catalyzed reactions, such as hydroformylation followed by reductive amination, could be envisioned to construct the six-membered ring. mdpi.com

Aziridines: The terminal alkene is a handle for direct aziridination. nih.gov Reaction with various nitrogen-transfer reagents in the presence of a suitable catalyst could generate a vinyl-substituted N-H aziridine. Such chiral aziridines are themselves highly valuable building blocks, serving as precursors to amino alcohols, diamines, and other important chiral synthons through stereospecific ring-opening reactions. nih.govresearchgate.net

Table 2: Potential Cyclization Strategies for Heterocycle Synthesis

| Target Heterocycle | Potential Synthetic Strategy | Key Transformation |

|---|---|---|

| Pyrrolidine | Intramolecular Hydroamination | Direct addition of N-H across the C=C bond. |

| Pyrrolidine | Ring-Closing Metathesis | N-allylation followed by Ru-catalyzed cyclization. |

| Piperidine | Hydroformylation/Reductive Amination | Introduction of a carbonyl group and subsequent cyclization. |

The combination of the furan ring and the chiral butenylamine side chain provides opportunities for constructing more complex fused and polycyclic systems. The furan moiety can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions. An intramolecular Diels-Alder reaction, where the dienophile is tethered to the furan ring, could lead to the rapid assembly of complex bridged-bicyclic structures. The butenyl chain of this compound could be functionalized to incorporate a dienophile, setting the stage for such a cyclization.

Role in the Stereoselective Synthesis of Bioactive Analogues and Scaffolds (Excluding biological activity or clinical data)

The compound is an excellent starting point for producing analogues of biologically relevant molecules, leveraging its inherent chirality and functional groups for diversification. mdpi.comnih.gov

Peptide isosteres are non-natural structural mimics of peptide bonds or amino acid residues used to modulate the properties of peptides. nih.gov this compound can be viewed as a precursor to a non-proteinogenic amino acid. The 3-(3-furyl)-alanine residue, for example, is a rare amino acid found in non-ribosomal peptides. nih.gov

By modifying the terminal alkene, this compound can be converted into a chiral γ-amino acid. This building block could then be incorporated into a peptide chain, where the furan-containing side chain would act as a structural and functional mimic of natural amino acids like phenylalanine or tryptophan. The introduction of such unnatural building blocks can impart unique conformational constraints on the peptide backbone. escholarship.org Furthermore, isosteres such as 1,2,3-triazoles, which can be formed via "click chemistry" by converting the alkene to an azide (B81097), are also used as peptide bond mimics. rsc.orgpeptide.com

The true utility of this compound lies in its capacity as a versatile chiral intermediate. Each functional group can be selectively transformed, leading to a wide array of new chiral molecules. The primary amine serves as a handle for N-alkylation, acylation, or sulfonylation. The stereocenter directs subsequent transformations, enabling the synthesis of other valuable chiral amines and enamides. researchgate.net

The terminal alkene is susceptible to a host of well-established transformations, including:

Oxidation: Epoxidation, dihydroxylation, or ozonolysis can introduce new oxygenated functional groups with controlled stereochemistry.

Reduction: Hydrogenation of the double bond yields the corresponding saturated alkyl chain.

Carbon-Carbon Bond Formation: Heck coupling, hydroformylation, or metathesis reactions can be used to elaborate the carbon skeleton.

The 5-methylfuran ring also offers synthetic handles. It can undergo electrophilic substitution, be hydrogenated to a tetrahydrofuran (B95107) ring, or be oxidized to open the ring, revealing a 1,4-dicarbonyl compound.

Table 3: Selected Transformations of this compound

| Functional Group | Reagent/Reaction Type | Resulting Structure/Functionality |

|---|---|---|

| Primary Amine | Acyl Chloride (e.g., Benzoyl Chloride) | N-Acylated Amide |

| Primary Amine | Aldehyde/Ketone | Imine/Enamine |

| Terminal Alkene | m-CPBA | Chiral Epoxide |

| Terminal Alkene | OsO₄, NMO | Chiral Diol |

| Terminal Alkene | O₃; then Me₂S | Chiral Aldehyde |

This multifunctionality allows chemists to use this compound as a divergent starting material, accessing a large chemical space of complex, enantiomerically enriched compounds from a single chiral precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.